

Application Notes and Protocols for SRT1720 Monohydrochloride in Animal Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SRT 1720 monohydrochloride

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Introduction

SRT1720 monohydrochloride is a synthetic small molecule that has been widely investigated for its potential therapeutic benefits in various age-related and metabolic diseases. It is often described as a specific activator of Sirtuin 1 (SIRT1), an NAD⁺-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and longevity.[1][2] Animal studies have demonstrated the efficacy of SRT1720 in extending lifespan, improving metabolic health in models of obesity and type 2 diabetes, reducing inflammation, and showing potential in cancer models.[3][4][5]

These application notes provide a comprehensive overview of the use of SRT1720 in animal models, including detailed protocols, quantitative data from key studies, and visualizations of relevant signaling pathways. It is important to note that while the majority of research points to SRT1720 acting as a SIRT1 activator, some studies have questioned the direct activation mechanism, suggesting its effects might be indirect or dependent on experimental conditions. [6][7] Researchers should consider this ongoing discussion when interpreting their results.

Data Presentation: Efficacy of SRT1720 in Animal Models

The following tables summarize the quantitative data from various preclinical studies investigating the effects of SRT1720 in different animal models.

Table 1: Effects of SRT1720 on Lifespan and Healthspan in Mice

Animal Model	Diet	SRT1720 Dose	Administration Route	Duration	Key Findings	Reference(s)
C57BL/6J Mice	Standard Diet (SD)	100 mg/kg/day	Dietary Supplementation	Lifelong (from 6 months of age)	Mean lifespan increased by 8.8%; Reduced body weight and body fat percentage; Improved muscle function and motor coordination. [3][8]	[3][8]
C57BL/6J Mice	High-Fat Diet (HFD)	100 mg/kg/day	Dietary Supplementation	Lifelong	Increased mean lifespan by 21.7% and median survival by 22 weeks compared to HFD controls. [3]	[3]
B6D2F1 Mice (Old)	Standard Diet	100 mg/kg/day	Not Specified	4 weeks	Restored aortic SIRT1 expression and activity; Improved endothelium	[9][10]

					m-dependent dilation.[9] [10]
					No significant effect on lowering plasma glucose or improving mitochondrial capacity was observed in this particular study.[6]
ob/ob Mice	High-Fat Diet (HFD)	30 mg/kg/day & 100 mg/kg/day	Oral Gavage	13 days	[6]

Table 2: Effects of SRT1720 on Metabolic Parameters in Rodent Models of Diabetes and Obesity

Animal Model	Condition	SRT1720 Dose	Administration Route	Duration	Key Findings	Reference(s)
Diet-Induced Obese (DIO) Mice	Obesity, Hyperglycemia	100 mg/kg/day	Oral Gavage	10 weeks	Reduced fed plasma glucose levels; Improved glucose tolerance; Reduced plasma insulin levels.[4]	[4]
Lepob/ob Mice	Genetic Obesity, Diabetes	100 mg/kg/day	Oral Gavage	1 week	Significantly reduced fasting blood glucose to near-normal levels.[4]	[4]
Zucker fa/fa Rats	Genetic Obesity, Insulin Resistance	Not Specified	Not Specified	4 weeks	Significantly lower fed blood glucose; Improved glucose and insulin responses during an oral glucose tolerance test.[4][11]	[4][11]

MSG Mice	Nonalcoholic Fatty Liver Disease (NAFLD)	Not Specified	Not Specified	Not Specified	Reduced liver triglyceride content and aminotransferase levels; Reduced expression of lipogenic genes.[12]
High Fructose Diet-induced Pre-diabetic Rats	Insulin Resistance	5 mg/kg/day	Intraperitoneal (i.p.)	8 weeks	Reduced fasting blood glucose, insulin resistance, and serum insulin levels.[13]

Table 3: Anti-inflammatory and Anti-cancer Effects of SRT1720 in Mouse Models

Animal Model	Condition	SRT1720 Dose	Administration Route	Duration	Key Findings	Reference(s)
OVA-induced Asthma Model	Asthma	Not Specified	Not Specified	Not Specified	Suppressed inflammation.[3]	[3]
Multiple Myeloma Xenograft Model	Multiple Myeloma	200 mg/kg	Intravenous (i.v.)	7 weeks (2 consecutive days/week)	Inhibited tumor growth; Increased apoptosis and decreased proliferation in tumors. No observed toxicity.[5]	[5]
LPS/D-Gal-induced Fulminant Hepatitis Model	Fulminant Hepatitis	5-20 mg/kg	Intraperitoneal (i.p.)	Single Dose	Significantly alleviated fulminant hepatitis and improved survival rate.[2]	[2]
Experimental Osteoarthritis Model	Osteoarthritis	25 mg/kg	Intraperitoneal (i.p.)	Twice weekly until sacrifice	Attenuated the progression of osteoarthritis.[14]	[14]

Sepsis Model (CLP)	Sepsis	5 and 20 mg/kg	Not Specified	5 hours post-sepsis induction	Reduced organ injury (liver); Decreased inflammatory markers. [15]
Klebsiella pneumoniae Pneumosepsis Model	Pneumosepsis	20 mg/kg	Intraperitoneal (i.p.)	Before and 24h after inoculation	Reduced lung pathology and bacterial dissemination. [16]

Experimental Protocols

Protocol 1: Lifespan and Healthspan Study in Mice on Standard and High-Fat Diets

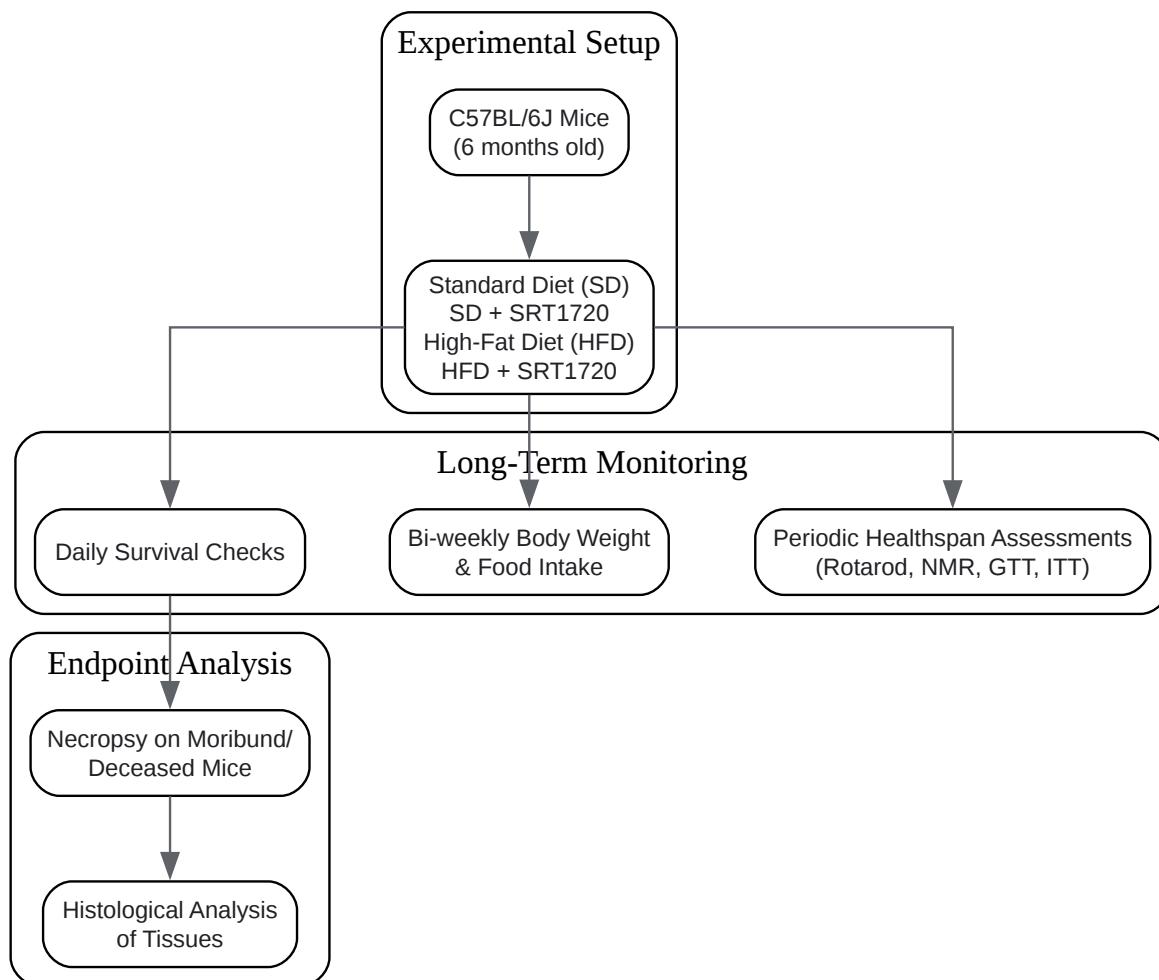
Objective: To evaluate the long-term effects of SRT1720 on lifespan and age-related physiological decline.

Animal Model: C57BL/6J mice.

Methodology:

- Animal Housing and Diet:
 - House mice under standard conditions (20-25°C, 12-hour light/dark cycle) with ad libitum access to food and water. [2][3]
 - At 6 months of age, divide mice into four groups:
 - Standard Diet (SD): AIN-93G. [3]

- SD + SRT1720: AIN-93G supplemented with 1.33 g/kg SRT1720 (to achieve ~100 mg/kg/day).[3]
- High-Fat Diet (HFD): AIN-93G modified to provide 60% of calories from fat.[3]
- HFD + SRT1720: HFD supplemented with 2 g/kg SRT1720 (to achieve ~100 mg/kg/day).[3]
- Drug Administration:
 - SRT1720 is incorporated directly into the diet for continuous administration.
- Monitoring and Data Collection:
 - Record survival daily.
 - Measure body weight and food intake bi-weekly.[17]
 - Perform healthspan assessments at regular intervals (e.g., 13, 18, 24 months of age):
 - Motor Coordination: Rotarod performance test. Acclimatize mice to the rotarod at a constant speed before testing. Conduct multiple trials with accelerating speed (e.g., 4 to 40 rpm over 5 minutes) and record latency to fall.[3][17]
 - Body Composition: Measure fat and lean mass using nuclear magnetic resonance (NMR) spectroscopy.[17][18]
 - Metabolic Health: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT). Measure serum levels of cholesterol, LDL, and markers of liver and kidney function (AST, creatinine).[3]
- Necropsy and Histology:
 - Perform necropsies on moribund or deceased animals to determine the cause of death and assess pathology.
 - Collect tissues for histological analysis to evaluate age-related changes and pathologies.



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Caption: Workflow for a long-term SRT1720 lifespan and healthspan study in mice.

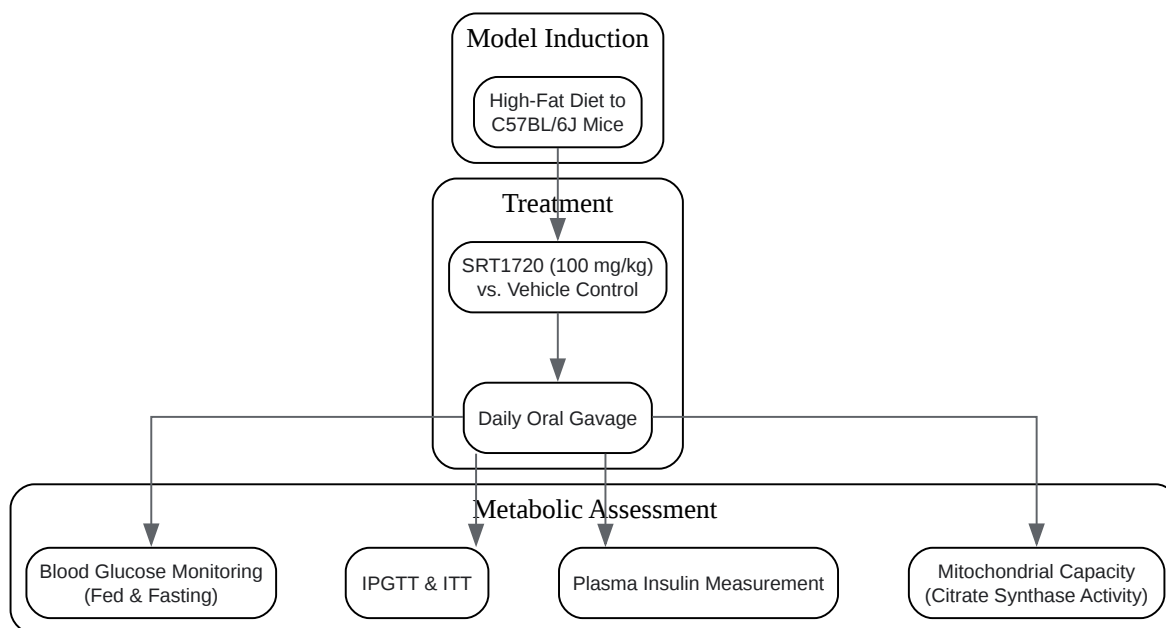
Protocol 2: Evaluation of SRT1720 in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To assess the efficacy of SRT1720 in improving metabolic parameters in a mouse model of type 2 diabetes.

Animal Model: C57BL/6J mice.

Methodology:

- Induction of Obesity:
 - Feed male C57BL/6J mice a high-fat diet (60% of calories from fat) for a specified period (e.g., 10 weeks) to induce obesity and insulin resistance.[\[4\]](#)
- Drug Administration:
 - Prepare SRT1720 monohydrochloride for oral gavage.
 - Administer SRT1720 (e.g., 100 mg/kg body weight) or vehicle control once daily by oral gavage.[\[4\]](#)
- Metabolic Phenotyping:
 - Glucose Homeostasis:
 - Monitor fed and fasting blood glucose levels regularly.
 - Perform an intraperitoneal glucose tolerance test (IPGTT): After a period of fasting, administer a glucose bolus (e.g., 2 g/kg) intraperitoneally and measure blood glucose at various time points (e.g., 0, 15, 30, 60, 120 minutes).[\[19\]](#)
 - Perform an insulin tolerance test (ITT): Administer insulin intraperitoneally and measure blood glucose at specified intervals.[\[19\]](#)
 - Plasma Analysis:
 - Collect blood samples to measure plasma insulin levels.[\[19\]](#)
- Tissue Analysis:
 - At the end of the study, harvest tissues such as skeletal muscle.
 - Measure mitochondrial capacity by assessing citrate synthase activity.[\[19\]](#)



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Caption: Experimental workflow for evaluating SRT1720 in a DIO mouse model.

Protocol 3: In Vivo Anti-Tumor Efficacy in a Multiple Myeloma Xenograft Model

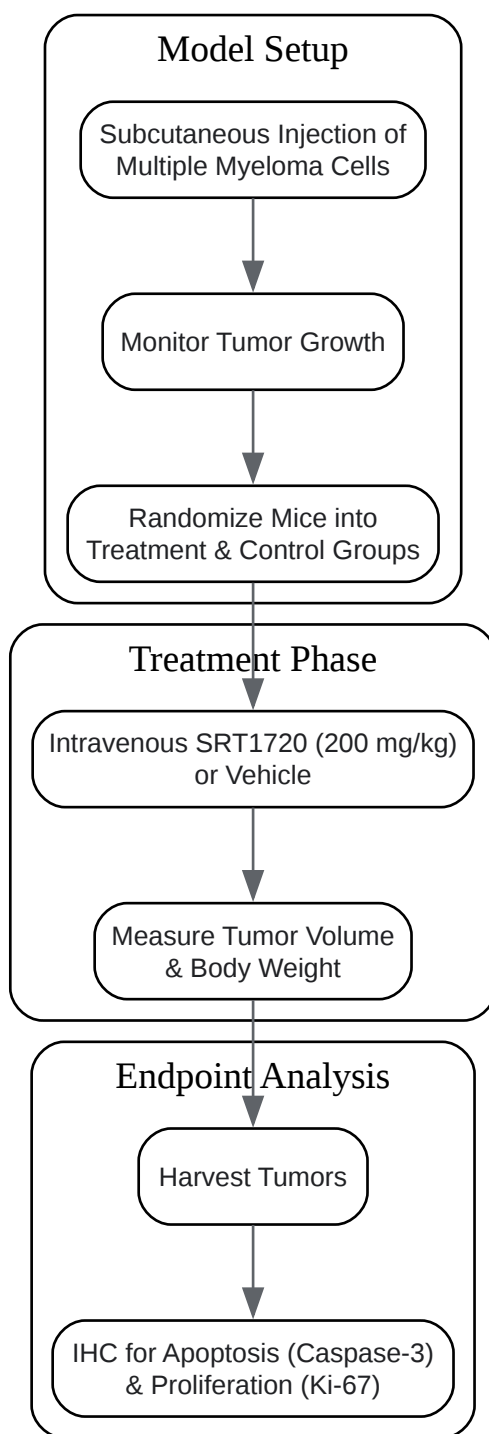
Objective: To determine the anti-cancer activity of SRT1720 in a mouse xenograft model of multiple myeloma.

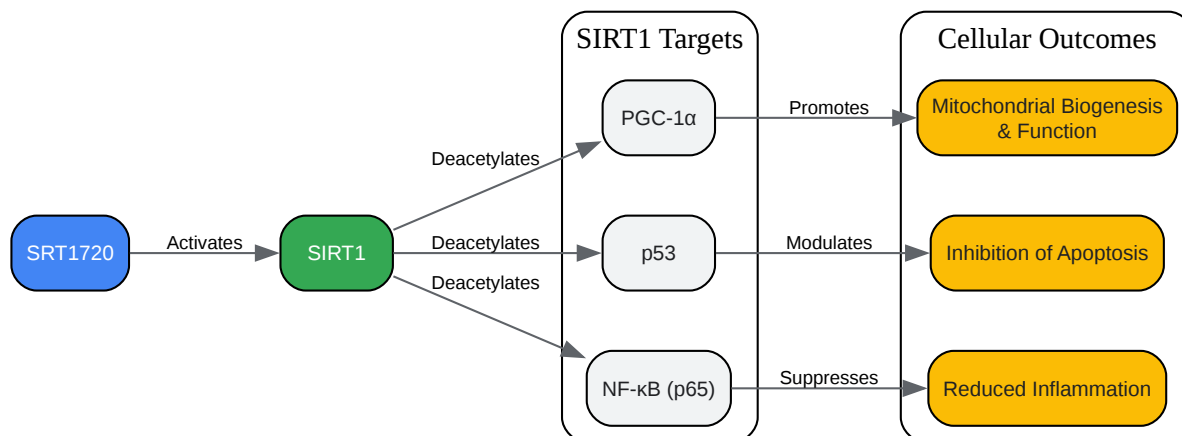
Animal Model: Severe combined immunodeficient (SCID) mice.

Methodology:

- Tumor Cell Implantation:

- Subcutaneously inject human multiple myeloma cells (e.g., RPMI-8226) into the right flank of SCID mice.
- Tumor Growth and Randomization:
 - Monitor tumor growth by measuring tumor volume.
 - When tumors reach a palpable size (e.g., ~100 mm³), randomize mice into treatment and control groups.[\[5\]](#)
- Drug Administration:
 - Administer SRT1720 (e.g., 200 mg/kg) or vehicle control intravenously.[\[5\]](#)
 - The treatment schedule can be, for example, two consecutive days per week for a total of 7 weeks.[\[5\]](#)
- Efficacy Evaluation:
 - Measure tumor volume regularly (e.g., twice a week) using calipers.
 - Monitor animal body weight and overall health for any signs of toxicity.
- Endpoint Analysis:
 - At the end of the study, euthanize the mice and harvest the tumors.
 - Perform immunohistochemical (IHC) analysis on tumor sections for markers of apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki-67).[\[5\]](#)





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- To cite this document: BenchChem. [Application Notes and Protocols for SRT1720 Monohydrochloride in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662792#using-srt-1720-monohydrochloride-in-animal-models]

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